3,4,5-Trihydroxy-6-((4-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound notable for its potential therapeutic applications. It is classified as a sulfonamide derivative and is characterized by a unique combination of functional groups that contribute to its biological activity.
This compound is primarily recognized as a metabolite of Celecoxib, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation reduction. The structural complexity arises from the integration of multiple pharmacophoric elements, which enhance its interaction with biological targets.
The compound belongs to the class of sulfonamides, specifically featuring a sulfonamide group attached to a phenyl ring, along with a trifluoromethyl group and a pyrazole moiety. Its classification also aligns it with compounds that exhibit anti-inflammatory properties.
The synthesis of 3,4,5-trihydroxy-6-((4-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid typically involves several key steps:
The synthesis may utilize advanced techniques such as:
The molecular structure of this compound can be represented as follows:
The compound features multiple chiral centers and functional groups:
This compound can participate in various chemical reactions due to its reactive functional groups:
Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence the outcomes and yields of these reactions.
The mechanism of action for 3,4,5-trihydroxy-6-((4-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid primarily involves inhibition of cyclooxygenase enzymes (COX), similar to Celecoxib. By blocking COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain.
Studies indicate that this compound may exhibit selective inhibition towards COX-2 over COX-1, potentially minimizing gastrointestinal side effects associated with non-selective NSAIDs.
3,4,5-Trihydroxy-6-((4-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid has potential applications in:
The unique structural features make it an interesting candidate for further investigation in medicinal chemistry and pharmacology.
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1